Superior Degradation Potency: aTAG 2139 Achieves 26% Lower DC50 than aTAG 4531 Under Identical Conditions
aTAG 2139 demonstrates superior degradation potency compared to its close analog aTAG 4531 in standardized cell-based degradation assays. When tested under identical 4-hour incubation conditions for the degradation of MTH1 fusion proteins, aTAG 2139 achieves a DC50 of 0.27 nM , whereas aTAG 4531 requires a higher concentration to achieve 50% degradation, with a reported DC50 of 0.34 nM . This represents an approximately 26% improvement in degradation potency for aTAG 2139 relative to its in-class analog.
| Evidence Dimension | Degradation potency (DC50) against MTH1 fusion proteins |
|---|---|
| Target Compound Data | DC50 = 0.27 nM; Dmax = 92.1% |
| Comparator Or Baseline | aTAG 4531: DC50 = 0.34 nM; Dmax = 93.14% |
| Quantified Difference | ΔDC50 = 0.07 nM (26% lower DC50 for aTAG 2139) |
| Conditions | 4 h incubation in cell-based MTH1 fusion protein degradation assay |
Why This Matters
Lower DC50 enables effective degradation at reduced compound concentrations, minimizing potential off-target effects and conserving valuable reagent in large-scale or longitudinal experiments.
